molecular formula C9H6F2N2OS B2748951 N-(4,6-difluoro-1,3-benzothiazol-2-yl)acetamide CAS No. 313554-90-4

N-(4,6-difluoro-1,3-benzothiazol-2-yl)acetamide

Cat. No.: B2748951
CAS No.: 313554-90-4
M. Wt: 228.22
InChI Key: DZBBKDKCSBNQFW-UHFFFAOYSA-N
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Description

N-(4,6-difluoro-1,3-benzothiazol-2-yl)acetamide is a chemical compound belonging to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. This particular compound is characterized by the presence of two fluorine atoms at positions 4 and 6 on the benzothiazole ring and an acetamide group at position 2.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,6-difluoro-1,3-benzothiazol-2-yl)acetamide typically involves the reaction of 4,6-difluoro-2-aminobenzothiazole with acetic anhydride. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as dimethylformamide (DMF) or dichloromethane (DCM). The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the product. The reaction conditions are optimized to minimize by-products and waste, making the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

N-(4,6-difluoro-1,3-benzothiazol-2-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its antimicrobial and antifungal properties. It has shown activity against various bacterial and fungal strains.

    Medicine: Explored for its potential as an anticancer agent. Studies have shown that benzothiazole derivatives can inhibit the growth of cancer cells by interfering with specific molecular targets.

    Industry: Utilized in the development of dyes, pigments, and other materials due to its stable chemical structure and reactivity.

Comparison with Similar Compounds

Similar Compounds

  • N-(4,6-difluoro-1,3-benzothiazol-2-yl)benzohydrazide
  • N-(4,6-difluoro-1,3-benzothiazol-2-yl)benzamide
  • N-(4,6-difluoro-1,3-benzothiazol-2-yl)thiourea

Uniqueness

N-(4,6-difluoro-1,3-benzothiazol-2-yl)acetamide stands out due to its unique combination of fluorine atoms and acetamide group, which confer enhanced stability and reactivity. This makes it a valuable compound for various applications, particularly in medicinal chemistry where its derivatives have shown promising biological activities .

Properties

IUPAC Name

N-(4,6-difluoro-1,3-benzothiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F2N2OS/c1-4(14)12-9-13-8-6(11)2-5(10)3-7(8)15-9/h2-3H,1H3,(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZBBKDKCSBNQFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC2=C(C=C(C=C2S1)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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